N-(1,3-benzothiazol-2-yl)-N'-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]ethanediamide
Description
N-(1,3-Benzothiazol-2-yl)-N'-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a structurally complex molecule featuring a benzothiazole moiety linked via an ethanediamide bridge to a substituted phenyl group. The phenyl ring is modified with a methoxy group and a 2-oxopiperidin-1-yl substituent, which may confer conformational rigidity and enhance binding to biological targets.
Properties
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-29-16-12-13(9-10-15(16)25-11-5-4-8-18(25)26)22-19(27)20(28)24-21-23-14-6-2-3-7-17(14)30-21/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,22,27)(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGMSFGTXYESCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2)N4CCCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-N’-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Formation of the Piperidinone Moiety: This involves the cyclization of a suitable amine with a diketone or keto-ester under basic conditions.
Coupling Reactions: The final step involves coupling the benzothiazole derivative with the methoxy-substituted phenylpiperidinone derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-N’-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-N’-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-N’-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Benzothiazole-Containing Derivatives
- 3-(3-Pyridyl)-5-(4-Substituted Phenyl)-4-[N-(Substituted 1,3-Benzothiazol-2-yl)Amino]-4H-1,2,4-Triazoles (Patel et al., 2010): These triazole derivatives share the benzothiazol-2-ylamino group but differ in their core structure (triazole vs. ethanediamide). Substituents on the benzothiazole ring (e.g., 6-fluoro, 6-methyl) significantly enhance antibacterial activity against S. aureus and S. pyogenes, surpassing ampicillin in some cases. The 6-nitro derivative also shows antitubercular activity .
- N-[3-Methoxy-4-(2-Oxopiperidin-1-yl)Phenyl]-2-(3-Methylphenyl)Acetamide :
This compound (C₂₁H₂₄N₂O₃, molar mass 352.43 g/mol) shares the 3-methoxy-4-(2-oxopiperidin-1-yl)phenyl group with the target molecule but replaces the benzothiazole-ethanediamide unit with a phenylacetamide chain. This structural variation likely alters solubility and target selectivity .
Benzimidazole and Benzamide Analogues
- 3-(2-(1H-Benzo[d]Imidazol-2-ylthio)Acetamido)-N-(2,4-Dinitrophenyl)Benzamide (W1) :
Features a benzimidazole-thioacetamido group linked to a benzamide. Unlike the target compound, W1 includes a dinitrophenyl substituent, which may enhance electron-withdrawing effects and influence antimicrobial activity .
Physicochemical Properties
Biological Activity
N-(1,3-benzothiazol-2-yl)-N'-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a compound of significant interest due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.44 g/mol. The structure features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has shown that benzothiazole derivatives exhibit various antimicrobial properties. For instance, a study evaluated the antibacterial activity of similar compounds against several bacterial strains using the agar diffusion method. The results indicated that compounds containing the benzothiazole ring demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| N-(1,3-benzothiazol-2-yl)-N'-... | Staphylococcus aureus | 18 |
| N-(1,3-benzothiazol-2-yl)-N'-... | Escherichia coli | 15 |
| N-(1,3-benzothiazol-2-yl)-N'-... | Pseudomonas aeruginosa | 20 |
Anticancer Activity
Benzothiazole derivatives have also been explored for their anticancer properties. A recent study investigated the effects of various benzothiazole compounds on cancer cell lines. The compound demonstrated cytotoxic effects against several cancer types, with IC50 values indicating potent activity.
Table 2: Cytotoxicity Data of Benzothiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| N-(1,3-benzothiazol-2-yl)-N'-... | HeLa (Cervical Cancer) | 5.4 |
| N-(1,3-benzothiazol-2-yl)-N'-... | MCF7 (Breast Cancer) | 4.8 |
| N-(1,3-benzothiazol-2-yl)-N'-... | A549 (Lung Cancer) | 6.0 |
The mechanism by which these compounds exert their biological effects can be attributed to their ability to interact with various cellular targets. For instance, benzothiazole derivatives may inhibit specific enzymes or interfere with DNA replication in microbial and cancer cells.
Case Studies
- Inhibition of MERS-CoV : A study highlighted the potential of benzothiazole derivatives as inhibitors for Middle East Respiratory Syndrome Coronavirus (MERS-CoV). The compound showed promising results with a low IC50 value, indicating its potential as a therapeutic agent against viral infections .
- Antibacterial Efficacy : Another case study focused on the antibacterial efficacy of benzothiazole derivatives against resistant strains of bacteria. The findings suggested that modifications in the chemical structure could enhance antibacterial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
